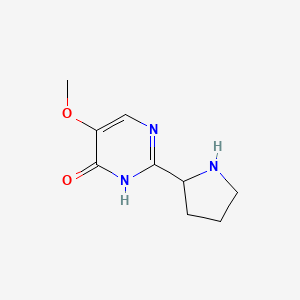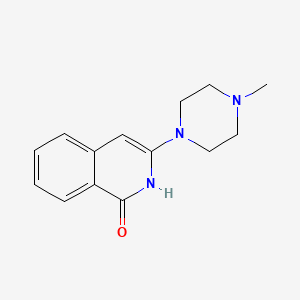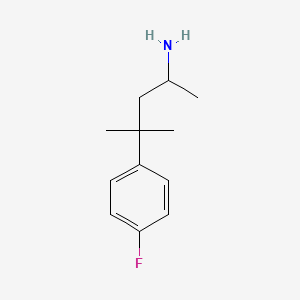
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine is an organic compound characterized by the presence of a fluorinated phenyl group attached to a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1,3-dimethylbutylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1,3-dimethylbutylamine in the presence of a suitable catalyst, such as an acid or base.
Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the phenyl ring or the amine group, often using agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products include imines or oxides.
Reduction: Products include reduced phenyl derivatives or amines.
Substitution: Products include substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
3-(4-Chloro-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methyl-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a methyl group instead of fluorine.
3-(4-Nitro-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs
Eigenschaften
Molekularformel |
C12H18FN |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3 |
InChI-Schlüssel |
WEJFOBMXDDEWNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)C1=CC=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




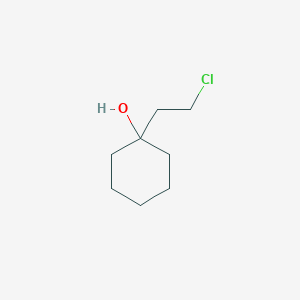

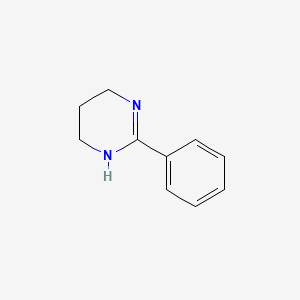
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
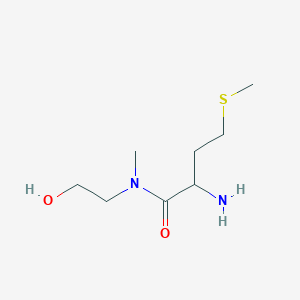
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)


![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
